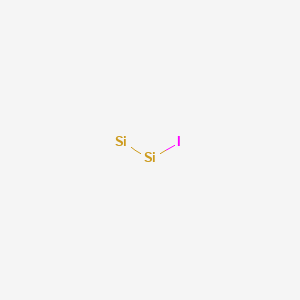
Iododisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iododisilane, also known as Si2I6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless gas with a pungent odor and is highly reactive, making it a valuable reagent in synthetic chemistry.
Mécanisme D'action
The mechanism of action of iododisilane in organic synthesis is not well understood. However, it is believed that it acts as a source of silicon and iodine atoms, which can participate in a variety of reactions. It is also thought to act as a reducing agent, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be highly reactive and can cause severe irritation to the skin, eyes, and respiratory system. It should be handled with care and used only in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of iododisilane is its versatility in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity and toxicity can also be a limitation, requiring careful handling and specialized equipment.
Orientations Futures
There are several potential future directions for research on iododisilane. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of focus is the investigation of its potential applications in materials science, such as in the preparation of new semiconducting materials. Additionally, further research is needed to understand the mechanism of action of this compound in organic synthesis and its potential impact on human health and the environment.
In conclusion, this compound is a valuable reagent in synthetic chemistry with potential applications in organic synthesis and materials science. Its unique properties and versatility make it a valuable tool for synthetic chemists, but its high reactivity and toxicity require careful handling and specialized equipment. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of iododisilane involves the reaction of silicon and iodine at high temperatures. The most commonly used method for its preparation is the reaction of silicon powder with iodine in a sealed tube at 600-800°C. The resulting product is purified by sublimation and can be stored as a gas or a liquid.
Applications De Recherche Scientifique
Iododisilane has been widely studied for its potential applications in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including cross-coupling, cyclization, and reduction. It is particularly useful in the synthesis of complex organic molecules and has been used in the preparation of natural products, pharmaceuticals, and materials.
Propriétés
Numéro CAS |
14380-76-8 |
|---|---|
Formule moléculaire |
C4H11N3O |
Poids moléculaire |
183.07 g/mol |
InChI |
InChI=1S/ISi2/c1-3-2 |
Clé InChI |
NFCGJSHYYNOKEM-UHFFFAOYSA-N |
SMILES |
[Si][Si]I |
SMILES canonique |
[Si][Si]I |
Synonymes |
Iododisilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
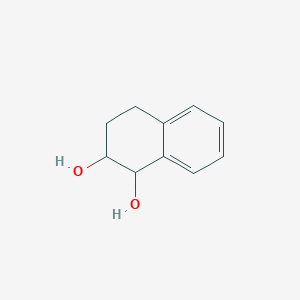
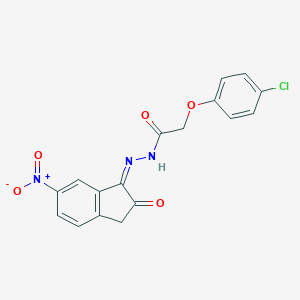
![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)
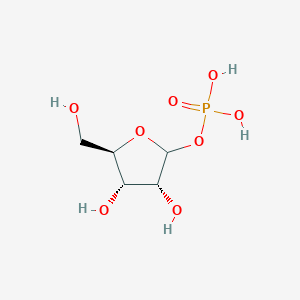
![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
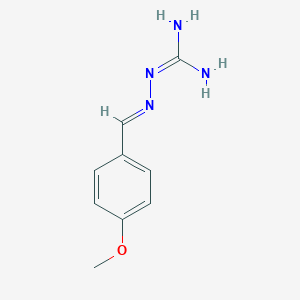
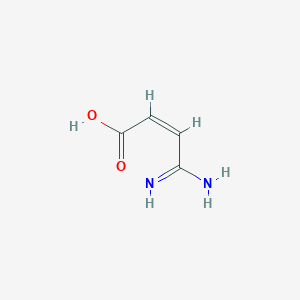
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
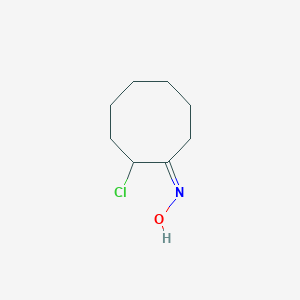
![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)